molecular formula C16H18O5 B5324073 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B5324073
M. Wt: 290.31 g/mol
InChI Key: IHSRELPNWZUPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as HOCPCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death. Additionally, this compound has been shown to protect neurons from oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to protect neurons from oxidative stress, which is implicated in neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its purity and concentration. Additionally, this compound has been well-characterized in terms of its chemical and physical properties, which makes it easier to study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of this compound.

Future Directions

There are several future directions for research on 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of COX-2. Additionally, further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, which could inform its potential use in clinical settings.

Synthesis Methods

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized by the reaction of 7-hydroxycoumarin with hexyl isocyanate and ethyl chloroformate in the presence of a base. The product is then hydrolyzed to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, this compound has been found to protect neurons from oxidative stress, which is implicated in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

6-hexyl-7-hydroxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-2-3-4-5-6-10-7-11-8-12(15(18)19)16(20)21-14(11)9-13(10)17/h7-9,17H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRELPNWZUPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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